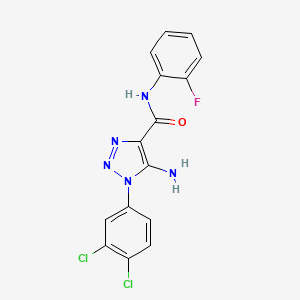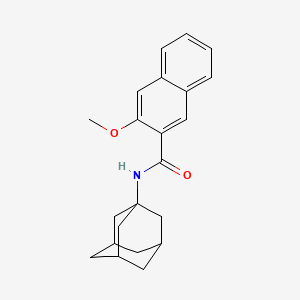
2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The exact mechanism of action of 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. It has also been suggested that this compound may interfere with viral replication by inhibiting viral DNA polymerase activity. In terms of its anticancer activity, 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one can affect various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Additionally, its anticancer activity makes it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one. One area of interest is the development of novel derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of new drug delivery systems may enhance the efficacy and bioavailability of this compound.
合成法
The synthesis of 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been reported in the literature. One of the commonly used methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide in the presence of a base to form 2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one.
科学的研究の応用
2-(allylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its biological activities. It has been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In the field of oncology, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
(4Z)-4-[(2-chloro-6-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNOS2/c1-2-6-18-13-16-11(12(17)19-13)7-8-9(14)4-3-5-10(8)15/h2-5,7H,1,6H2/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMULGMZFXASRX-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=C(C=CC=C2Cl)F)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=C(C=CC=C2Cl)F)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)
![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)

![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)